molecular formula C14H12ClNO B138054 5-Chloro-2-(methylamino)benzophenone CAS No. 1022-13-5

5-Chloro-2-(methylamino)benzophenone

Cat. No. B138054
CAS RN: 1022-13-5
M. Wt: 245.7 g/mol
InChI Key: WPNMLCMTDCANOZ-UHFFFAOYSA-N
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Description

5-Chloro-2-(methylamino)benzophenone is an impurity of 1,4-Temazepam as well as a decomposition product of Diazepam and other 1,4-benzodiazepine derivatives . It is a substituted derivative of benzophenone .


Synthesis Analysis

An efficient two-step continuous flow synthesis of diazepam, which involves the transformation of 5-chloro-2-(methylamino)benzophenone, has been reported . The synthesis involves N-acylation with an acid chloride in Stage 1. Stage 2 includes a nucleophilic substitution with ammonia followed by an intramolecular cyclization .


Molecular Structure Analysis

The molecular structure of 5-Chloro-2-(methylamino)benzophenone can be represented by the formula C14H12ClNO . The phenyl rings are inclined by 54.39 degrees with respect to one another .


Chemical Reactions Analysis

Diazepam, a hypnotic and anxiolytic drug in worldwide use, forms an intermediate product in a mixture of ethanol and sodium hydroxide. The intermediate product slowly decomposes to form 2-(methylamino)-5-chlorobenzophenone imine and 2-(methylamino)-5-chlorobenzophenone .


Physical And Chemical Properties Analysis

The molecular weight of 5-Chloro-2-(methylamino)benzophenone is 245.70 g/mol . More detailed physical and chemical properties were not found in the sources.

Scientific Research Applications

Application in Gas Chromatography

Specific Scientific Field

Analytical Chemistry

Summary of the Application

5-Chloro-2-(methylamino)benzophenone is used in the simultaneous determination of hydrazine and benzylhydrazine in isocarboxazid raw material and tablet formulations by gas chromatography .

Methods of Application or Experimental Procedures

The compound is used as a reagent in gas chromatography, a common type of chromatography used in analytical chemistry for separating and analyzing compounds that can be vaporized without decomposition .

Results or Outcomes

The use of 5-Chloro-2-(methylamino)benzophenone in gas chromatography allows for the effective separation and analysis of hydrazine and benzylhydrazine in isocarboxazid raw material and tablet formulations .

Application in Pharmaceutical Research

Specific Scientific Field

Pharmaceutical Research

Summary of the Application

2-Methylamino-5-chlorobenzophenone is a metabolite of diazepam and has been used as a synthetic intermediate in the synthesis of diazepam .

Methods of Application or Experimental Procedures

In pharmaceutical research, this compound is used as a synthetic intermediate in the production of diazepam, a medication of the benzodiazepine family that typically produces a calming effect .

Results or Outcomes

The use of 2-Methylamino-5-chlorobenzophenone in the synthesis of diazepam contributes to the production of this important medication, which is widely used in the treatment of a range of conditions including anxiety, alcohol withdrawal syndrome, benzodiazepine withdrawal syndrome, muscle spasms, seizures, trouble sleeping, and restless legs syndrome .

Application in Forensic Analysis

Specific Scientific Field

Forensic Science

Summary of the Application

5-Chloro-2-(methylamino)benzophenone has been found in seized etizolam samples . Etizolam is a benzodiazepine analog used for its anxiolytic, hypnotic, and antidepressant properties .

Methods of Application or Experimental Procedures

In forensic analysis, this compound can be used as an analytical reference standard to identify and quantify etizolam in seized samples .

Results or Outcomes

The identification of 5-Chloro-2-(methylamino)benzophenone in seized etizolam samples can provide valuable information in forensic investigations, contributing to the identification and prosecution of illicit drug activities .

Application in Mass Spectrometry

Summary of the Application

5-Chloro-2-(methylamino)benzophenone is used in mass spectrometry, a powerful analytical technique used to quantify known materials, to identify unknown compounds within a sample, and to elucidate the structure and chemical properties of different molecules .

Methods of Application or Experimental Procedures

The compound is used in electron ionization mass spectrometry, a method that involves the interaction of intense electron beams with gas-phase molecules to produce charged ions .

Results or Outcomes

The use of 5-Chloro-2-(methylamino)benzophenone in mass spectrometry allows for the effective identification and quantification of various compounds, contributing to a wide range of research and analytical applications .

Application in the Synthesis of Diazepam

Specific Scientific Field

Pharmaceutical Chemistry

Methods of Application or Experimental Procedures

In the synthesis of diazepam, this compound is used as a synthetic intermediate . Diazepam is a medication of the benzodiazepine family that typically produces a calming effect .

Results or Outcomes

Application in Electron Ionization Mass Spectrometry

Summary of the Application

5-Chloro-2-(methylamino)benzophenone is used in electron ionization mass spectrometry, a powerful analytical technique used to quantify known materials, to identify unknown compounds within a sample, and to elucidate the structure and chemical properties of different molecules .

Safety And Hazards

The compound is classified as Eye Irritant 2, Skin Irritant 2, and STOT SE 3. Precautionary measures include avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye. Use of personal protective equipment and chemical impermeable gloves is recommended .

properties

IUPAC Name

[5-chloro-2-(methylamino)phenyl]-phenylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClNO/c1-16-13-8-7-11(15)9-12(13)14(17)10-5-3-2-4-6-10/h2-9,16H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPNMLCMTDCANOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C=C(C=C1)Cl)C(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4061416
Record name Methanone, [5-chloro-2-(methylamino)phenyl]phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4061416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-2-(methylamino)benzophenone

CAS RN

1022-13-5
Record name 2-(Methylamino)-5-chlorobenzophenone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1022-13-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methylamino-5-chlorobenzophenone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001022135
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methanone, [5-chloro-2-(methylamino)phenyl]phenyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Methanone, [5-chloro-2-(methylamino)phenyl]phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4061416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-chloro-2-(methylamino)benzophenone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.012.566
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 5-CHLORO-2-METHYLAMINOBENZOPHENONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D4GD5770PI
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
67
Citations
AD Tappin, JP Loughnane, AJ McCarthy… - … Science: Processes & …, 2014 - pubs.rsc.org
Benzodiazepines are a large class of commonly-prescribed drugs used to treat a variety of clinical disorders. They have been shown to produce ecological effects at environmental …
Number of citations: 9 pubs.rsc.org
HS Ewan, K Iyer, SH Hyun, M Wleklinski… - … Process Research & …, 2017 - ACS Publications
Electrospray and Leidenfrost droplet accelerated reactions were used as a predictive tool for estimating the outcome of microfluidic synthesis as demonstrated by Wleklinski et al. Rapid …
Number of citations: 32 pubs.acs.org
H Seo, AC Bédard, WP Chen, RW Hicklin, A Alabugin… - Tetrahedron, 2018 - Elsevier
Selective N-monomethylation of anilines has been achieved under continuous flow conditions using dimethyl carbonate as a green methylating agent in the presence of 1,8-…
Number of citations: 17 www.sciencedirect.com
M Gates - The Journal of Organic Chemistry, 1980 - ACS Publications
An efficient preparation of 7-chloro-l-methyl-3, 4-dihydro-lfl-l, 4-benzodiazepine-2, 5-dione from 5-chloro-jV-methylisatoic anhydride and glycine has been devised, and from it, by the …
Number of citations: 47 pubs.acs.org
SA Savchuk, ES Brodskii, AA Formanovskii… - Journal of Analytical …, 2000 - Springer
The simultaneous determination of preparations used for multicomponent intravenous anesthesia (Promedol, tramadol, ketamine, diazepam, Thiopental, and phentanyl) and of their …
Number of citations: 4 link.springer.com
RJ Nicholas, MA McGuire, SH Hyun… - Frontiers in Chemical …, 2022 - frontiersin.org
In an effort to strengthen the resiliency of supply chains for active pharmaceutical ingredients (API), continuous manufacturing processes may be optimized with respect to improved …
Number of citations: 0 www.frontiersin.org
EG Lovering, F Matsui, D Robertson… - Journal of …, 1985 - Wiley Online Library
A GC procedure for the simultaneous determination of hydrazine and benzylhydrazine in isocarboxazid raw material and tablet formulations has been developed. The method is based …
Number of citations: 12 onlinelibrary.wiley.com
ZD Wang, J Eilander, M Yoshida… - European Journal of …, 2014 - Wiley Online Library
A new reaction between 2‐aminobenzophenone and thiourea in dimethyl sulfoxide (DMSO) has been developed that primarily affords 4‐phenylquinazoline as a single product. This …
RJ Nicholas - 2022 - search.proquest.com
A significant number of resources are allocated to maintaining the resiliency of pharmaceutical supply chain as failure to do so thoroughly can result in drug shortages of essential …
Number of citations: 2 search.proquest.com
M Japp, K Garthwaite, AV Geeson… - Journal of Chromatography …, 1988 - Elsevier
On April 1st, 1986, amendments were made to Schedule 2 to the Misuse of Drugs Act 1971 such that 33 benzodiazepines became controlled as Class C drugs in the UK An analytical …
Number of citations: 86 www.sciencedirect.com

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